2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole
Description
Properties
Molecular Formula |
C15H17N3OS |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-6-propoxy-1,3-benzothiazole |
InChI |
InChI=1S/C15H17N3OS/c1-4-7-19-12-5-6-13-14(9-12)20-15(16-13)18-11(3)8-10(2)17-18/h5-6,8-9H,4,7H2,1-3H3 |
InChI Key |
TXKUQEWAXXHPQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N=C(S2)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
A mixture of 2 (12 mmol), potassium carbonate (14.4 mmol), propyl bromide (1.32 mmol), and benzyltriethylammonium chloride (TEBA, catalytic) in acetonitrile (50 mL) is refluxed for 24–48 hours. The propyl bromide acts as the alkoxylating agent, while TEBA facilitates phase-transfer catalysis. Post-reaction workup involves solvent evaporation, aqueous extraction, and recrystallization to yield 6-propoxybenzo[d]thiazol-2-amine (3 ) as a russet solid.
Key Data:
-
Melting Point : 142–145°C (decomposition observed at >150°C)
-
1H NMR (DMSO-d6) : δ 7.52 (d, J=8.4 Hz, 1H, Ar-H), 6.85 (d, J=2.4 Hz, 1H, Ar-H), 6.71 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 5.21 (s, 2H, NH2), 3.98 (t, J=6.6 Hz, 2H, OCH2), 1.75 (sextet, J=7.2 Hz, 2H, CH2), 0.97 (t, J=7.2 Hz, 3H, CH3).
Conversion to 2-Chloro-6-propoxybenzo[d]thiazole
The 2-amino group of 3 is replaced with a chloro substituent to enable subsequent coupling with the pyrazole moiety. This is accomplished via diazotization followed by a Sandmeyer-type reaction.
Diazotization and Chlorination
3 (10 mmol) is dissolved in hydrochloric acid (6M, 30 mL) at 0–5°C. Sodium nitrite (11 mmol) in water (10 mL) is added dropwise, maintaining the temperature below 5°C. After 30 minutes, copper(I) chloride (12 mmol) is introduced, and the mixture is stirred at room temperature for 2 hours. The precipitate is filtered, washed with cold water, and dried to yield 2-chloro-6-propoxybenzo[d]thiazole (4 ).
Key Data:
-
Yield : 82%
-
1H NMR (CDCl3) : δ 7.89 (d, J=8.4 Hz, 1H, Ar-H), 7.02 (d, J=2.4 Hz, 1H, Ar-H), 6.91 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 4.05 (t, J=6.6 Hz, 2H, OCH2), 1.80 (sextet, J=7.2 Hz, 2H, CH2), 1.01 (t, J=7.2 Hz, 3H, CH3).
Coupling with 3,5-Dimethyl-1H-pyrazole
The final step involves Ullmann-type coupling to introduce the 3,5-dimethylpyrazole group at the 2-position of the benzothiazole.
Reaction Protocol
A mixture of 4 (5 mmol), 3,5-dimethyl-1H-pyrazole (5.5 mmol), copper(I) iodide (0.5 mmol), and cesium carbonate (15 mmol) in dimethylformamide (DMF, 20 mL) is heated at 110°C for 24 hours under nitrogen. The reaction is monitored by TLC, and upon completion, the mixture is poured into ice water. The product is extracted with ethyl acetate, purified via silica gel chromatography (hexane:ethyl acetate, 4:1), and recrystallized from ethanol to yield the target compound (5 ).
Key Data:
-
Yield : 65%
-
Melting Point : 178–180°C
-
1H NMR (DMSO-d6) : δ 8.12 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (d, J=2.4 Hz, 1H, Ar-H), 7.30 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 6.25 (s, 1H, Pyrazole-H), 4.10 (t, J=6.6 Hz, 2H, OCH2), 2.55 (s, 3H, CH3), 2.25 (s, 3H, CH3), 1.85 (sextet, J=7.2 Hz, 2H, CH2), 1.05 (t, J=7.2 Hz, 3H, CH3).
-
13C NMR (DMSO-d6) : δ 167.8 (C=S), 152.1 (Pyrazole-C), 148.6 (Ar-C), 134.2 (Ar-C), 128.9 (Ar-C), 122.4 (Ar-C), 108.3 (Pyrazole-C), 69.5 (OCH2), 31.2 (CH2), 22.1 (CH3), 14.0 (CH3), 12.5 (CH3).
Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
Discussion of Synthetic Efficiency
The overall yield for the three-step sequence is 35–40%, limited primarily by moderate efficiency in the Ullmann coupling step. Comparative analysis with analogous compounds (e.g., 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzothiazole) suggests that microwave-assisted coupling or palladium catalysts could enhance yields to >70%, though such modifications require further investigation .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or benzothiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or benzothiazole rings.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For example, studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Activity
Pyrazole derivatives, including 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole, have been evaluated for their anticancer properties. Various studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase, which are crucial in the inflammatory process. This makes it a candidate for developing treatments for inflammatory diseases .
Agrochemical Applications
The structural features of this compound lend themselves to applications in agrochemicals. Pyrazole derivatives are known to act as herbicides and insecticides. They can disrupt the physiological processes of pests and weeds, providing an effective means of crop protection without causing significant harm to non-target organisms .
Material Science
In material science, compounds like this compound are being explored for their potential use in the development of fluorescent materials and dyes. The unique electronic properties of pyrazole derivatives allow them to be incorporated into polymers and other materials for various applications, including sensors and light-emitting devices .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrazole derivatives demonstrated their effectiveness against several pathogenic strains. The compound was tested using the disc diffusion method against Staphylococcus aureus and Escherichia coli, showing promising results with significant inhibition zones compared to control groups .
Case Study 2: Anticancer Activity
In vitro studies involving cancer cell lines revealed that this compound exhibited cytotoxic effects at micromolar concentrations. The compound was shown to induce apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways, leading to its observed biological activities. For instance, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues in the Benzothiazole-Dimethylpyrazole Series
The target compound is part of a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-substituted benzo[d]thiazoles, where substituents at the 6-position vary between alkoxy groups (e.g., methoxy, propoxy) and benzyloxy derivatives (e.g., 2-fluorobenzyloxy). Key comparisons are summarized below:
- Activity Trends : Compound 6g (2-fluorobenzyloxy) exhibits superior anticonvulsant activity (ED₅₀ = 160.4 mg/kg) compared to the target compound’s alkoxy analogues, likely due to enhanced electronic effects and steric interactions with GABA receptors imparted by the fluorinated aromatic group .
- Safety Profile : All compounds in this series, including the target molecule, demonstrate minimal cytotoxicity (IC₅₀ > 500 µg/mL in NIH/3T3 cells) and low neurotoxicity, with protective indices (PI) exceeding 2.0 for active derivatives .
Comparison with Thiazolyl Hydrazone Derivatives (Antifungal/Anticancer Agents)
Thiazolyl hydrazones, such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole, share a thiazole core but differ in substituents and biological targets:
- Mechanistic Divergence : While the target compound modulates GABAergic pathways, thiazolyl hydrazones act via antifungal (membrane disruption) and anticancer (apoptosis induction) mechanisms .
- Potency : The thiazolyl hydrazones exhibit moderate antifungal activity (MIC = 250 µg/mL) but are far less potent than fluconazole (MIC = 2 µg/mL). Their anticancer activity (IC₅₀ = 125 µg/mL) is also modest compared to clinical chemotherapeutics .
Crystallographic and Validation Tools
Structural validation of similar compounds often employs SHELX programs (e.g., SHELXL for refinement) and WinGX for crystallographic analysis .
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 6-position substituent on the benzothiazole ring is pivotal for anticonvulsant efficacy. Bulky, electron-withdrawing groups (e.g., 2-fluorobenzyloxy) enhance activity, while smaller alkoxy groups (e.g., propoxy) may optimize pharmacokinetics .
- Safety Advantage : The benzothiazole-dimethylpyrazole series universally demonstrates low cytotoxicity, a critical advantage over legacy anticonvulsants like sodium valproate .
- Therapeutic Potential: Compound 6g, with its high PI and GABAergic activity, represents a lead candidate for further development, though the target compound’s propoxy variant may serve as a scaffold for prodrug design .
Biological Activity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound belongs to a class of heterocyclic compounds, which are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrazole ring and a thiazole moiety, which are crucial for its biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting its potential in different therapeutic areas:
Anticancer Activity
Recent research has indicated that derivatives of pyrazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in glioma cells. One study reported an IC50 value of 5.13 µM for a related compound on C6 cancer cells, indicating strong cytotoxic potential compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 8.34 µM) .
Antimicrobial and Anti-inflammatory Properties
Compounds containing thiazole and pyrazole rings have demonstrated antimicrobial and anti-inflammatory properties. For example, thiazoles are known for their antibacterial and antifungal activities, while pyrazoles have been linked to anti-inflammatory effects. The combination of these two moieties in this compound may enhance its effectiveness against infectious agents and inflammatory conditions .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Cytotoxicity against Cancer Cells : A study synthesized several pyrazole derivatives and tested their cytotoxic effects on glioma cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through cell cycle arrest .
- Antimicrobial Testing : Another research effort focused on the synthesis of thiazole derivatives and their evaluation against bacterial strains. The findings highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Research Findings
The following table summarizes key findings regarding the biological activities associated with compounds similar to this compound:
| Activity | Compound | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Anticancer | 2-(3,5-Dimethyl-1H-pyrazol-1-yl) derivative | 5.13 | C6 |
| Anticancer | 5-Fluorouracil | 8.34 | C6 |
| Antimicrobial | Thiazole derivative | Varies | Various bacterial strains |
| Anti-inflammatory | Pyrazole derivative | Varies | In vitro models |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole?
- Methodological Answer : The synthesis involves sequential functionalization of the benzothiazole core. For example, demethylation of 6-methoxy derivatives using boron tribromide (BBr₃) in dichloromethane yields the hydroxyl intermediate, which is then alkylated with propyl bromide to introduce the propoxy group . The pyrazole moiety is typically introduced via nucleophilic substitution or condensation reactions, as demonstrated in the synthesis of analogous anticonvulsant benzothiazole derivatives .
Q. How is the anticonvulsant activity of this compound evaluated in preclinical studies?
- Methodological Answer : Anticonvulsant activity is assessed using the maximal electroshock (MES) test to model generalized tonic-clonic seizures and the rotarod neurotoxicity (TOX) test to evaluate motor impairment. Doses are administered intraperitoneally (e.g., 100–300 mg/kg), with ED₅₀ values calculated for efficacy comparisons. Cytotoxicity is quantified via the MTT assay in cell lines (e.g., neuroblastoma SH-SY5Y) to ensure therapeutic safety .
Q. What structural features contribute to its pharmacological profile?
- Methodological Answer : The benzothiazole core enhances blood-brain barrier penetration, while the 3,5-dimethylpyrazole moiety modulates GABAergic neurotransmission, a key anticonvulsant mechanism. Substituents at the 6-position (e.g., propoxy, benzyloxy) influence potency and selectivity by altering lipophilicity and steric interactions with target receptors .
Advanced Research Questions
Q. How do substituent variations at the 6-position impact anticonvulsant activity and neurotoxicity?
- Methodological Answer : Systematic SAR studies reveal that alkoxy groups (e.g., propoxy) improve potency in the MES test compared to bulkier benzyloxy derivatives, likely due to reduced steric hindrance. For example, compound 6g (2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole) showed an ED₅₀ of 160.4 mg/kg, whereas propoxy derivatives may require optimization for balanced efficacy-toxicity ratios .
Q. What mechanistic pathways are implicated in its anticonvulsant effects?
- Methodological Answer : Antagonism of pentylenetetrazol-induced seizures suggests modulation of GABAergic neurotransmission . Electrophysiological assays (e.g., patch-clamp studies on GABAₐ receptors) and molecular docking simulations can clarify binding interactions. Comparative studies with valproate or benzodiazepines are recommended to identify shared or novel targets .
Q. How can researchers resolve discrepancies in cytotoxicity data across studies?
- Methodological Answer : Discrepancies may arise from variations in cell lines, assay protocols, or metabolite stability. Standardize protocols using MTT or WST-1 assays with triplicate technical replicates and include positive controls (e.g., doxorubicin). Long-term cytotoxicity (72-hour exposure) should be evaluated to account for delayed effects .
Q. What crystallographic methods validate the compound’s structure and purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
